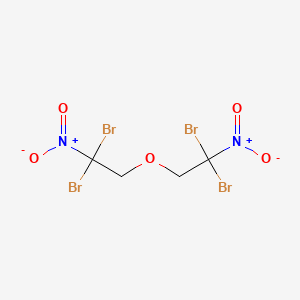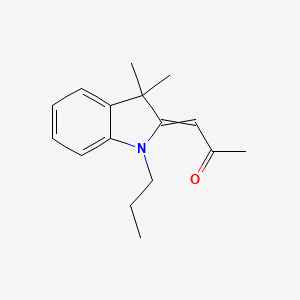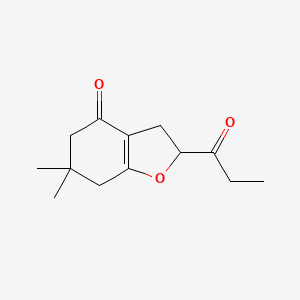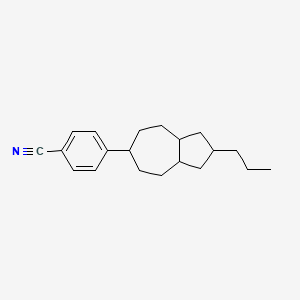
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of nitroethane derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a suitable solvent. The process may involve multiple steps to ensure the correct placement of bromine and nitro groups on the ethane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed to replace bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro compounds, while reduction can produce diamines. Substitution reactions can result in a variety of functionalized ethane derivatives.
Applications De Recherche Scientifique
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into target molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving brominated and nitrated compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive molecules is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and nitro groups. These groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibromo-2-nitroethanol: A related compound with similar bromine and nitro groups but a different structural arrangement.
1,1,2,2-Tetrabromoethane: Another brominated compound with multiple bromine atoms but lacking nitro groups.
1,1-Dibromo-2-nitroethane: A simpler compound with fewer bromine and nitro groups.
Uniqueness
1,1-Dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane is unique due to its combination of multiple bromine and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
834887-52-4 |
|---|---|
Formule moléculaire |
C4H4Br4N2O5 |
Poids moléculaire |
479.70 g/mol |
Nom IUPAC |
1,1-dibromo-2-(2,2-dibromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H4Br4N2O5/c5-3(6,9(11)12)1-15-2-4(7,8)10(13)14/h1-2H2 |
Clé InChI |
DSNVZWYQWNVXJI-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])(Br)Br)OCC([N+](=O)[O-])(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)








![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)


![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
